MRS 2219

概要

説明

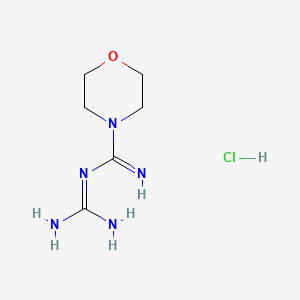

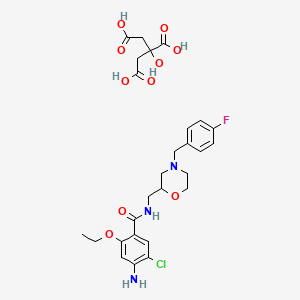

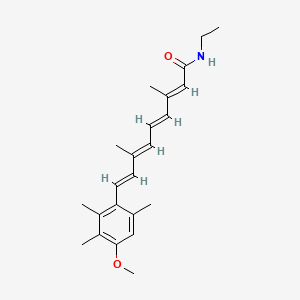

MRS 2219は、ラットのP2X1受容体におけるアデノシン三リン酸誘発応答の選択的増強剤として知られる合成有機化合物です。 この化合物は、C8H10NO5Pの分子式と231.14 g/molの分子量を持ちます 。 This compoundは、主に様々な生理学的プロセスに関与するリガンド依存性イオンチャネルの一種であるP2X1受容体を研究するために科学研究で使用されています .

科学的研究の応用

MRS 2219 has a wide range of applications in scientific research:

Chemistry: It is used to study the properties and behavior of P2X1 receptors, providing insights into receptor-ligand interactions.

Biology: The compound is employed in experiments to understand the role of P2X1 receptors in cellular signaling and physiological processes.

Medicine: Research involving this compound contributes to the development of therapeutic agents targeting P2X1 receptors, which are implicated in various diseases.

作用機序

MRS 2219は、P2X1受容体に対するアデノシン三リン酸の応答を選択的に増強することにより、その効果を発揮します。 P2X1受容体は、三量体のリガンド依存性イオンチャネルであり、アデノシン三リン酸によって活性化されると、カルシウムやナトリウムなどの陽イオンの流入を可能にします。 この流入は、興奮性細胞の脱分極と様々な細胞質酵素の活性化につながります。 This compoundによる増強は、受容体のアデノシン三リン酸に対する応答を増強し、その結果、下流のシグナル伝達経路が増幅されます .

将来の方向性

Research is ongoing to understand the role of Pyridoxine-4,5-cyclic phosphate and other forms of vitamin B6 in cell metabolism and physiology . This includes studying the regulation properties of enzymes like PNPO , and exploring the potential of PNPO as a novel therapeutic target in conditions like epithelial ovarian cancer .

生化学分析

Biochemical Properties

MRS 2219 plays a crucial role in biochemical reactions, particularly in modulating ATP-evoked responses. It interacts with P2X1 receptors, which are ligand-gated ion channels involved in various physiological processes. The interaction between this compound and P2X1 receptors enhances the receptor’s response to ATP, leading to increased ion flux . This potentiation effect is highly selective, making this compound a valuable compound for studying P2X1 receptor functions.

Cellular Effects

This compound influences various cellular processes by modulating P2X1 receptor activity. In cells expressing P2X1 receptors, this compound enhances ATP-induced ion flux, which can affect cell signaling pathways, gene expression, and cellular metabolism . The increased ion flux can lead to changes in intracellular calcium levels, which play a critical role in various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to P2X1 receptors, leading to an enhanced response to ATP. This binding increases the receptor’s affinity for ATP, resulting in a more robust ion flux . The potentiation effect of this compound is highly specific to P2X1 receptors, and it does not significantly affect other P2X receptor subtypes. This specificity makes this compound a valuable tool for studying the molecular mechanisms underlying P2X1 receptor function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under various storage conditions, with a shelf life of up to three years when stored at -20°C . Its stability in solution is more limited, with a shelf life of six months at -80°C and one month at -20°C . Long-term studies have shown that this compound can maintain its potentiation effect on P2X1 receptors over extended periods, making it suitable for prolonged experimental use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s potentiation effect on P2X1 receptors is dose-dependent, with higher doses leading to more significant ion flux . At very high doses, this compound can cause adverse effects, including toxicity and receptor desensitization. Therefore, careful dosage optimization is essential for achieving the desired experimental outcomes without causing harm to the animals.

Metabolic Pathways

This compound is involved in metabolic pathways related to ATP signaling. It interacts with enzymes and cofactors that regulate ATP synthesis and degradation, influencing metabolic flux and metabolite levels . The compound’s potentiation effect on P2X1 receptors can also impact cellular energy metabolism by altering ATP utilization and production rates.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The selective potentiation of P2X1 receptors by this compound can also affect its distribution, as the receptors are differentially expressed in various tissues.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell . For example, this compound may localize to the plasma membrane, where P2X1 receptors are predominantly found, to exert its potentiation effect on ATP-evoked responses.

準備方法

MRS 2219の合成には、ピリドキシン誘導体の調製から始まるいくつかのステップが含まれます。 主な合成経路には、ピリドキシンのリン酸化によるピリドキシンα4,5-モノリン酸の生成と、それに続く環化による最終生成物の生成が含まれます 。 反応条件には、通常、リン酸化剤と環化プロセスを促進する特定の触媒の使用が含まれます。

化学反応の分析

MRS 2219は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を生成します。

還元: 還元剤を使用すると、この化合物の還元型を生成する還元反応を実行できます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

4. 科学研究への応用

This compoundは、科学研究において幅広い用途を持っています。

化学: P2X1受容体の特性と挙動を研究するために使用され、受容体-リガンド相互作用に関する洞察を提供します。

生物学: この化合物は、P2X1受容体が細胞シグナル伝達と生理学的プロセスにおいて果たす役割を理解するための実験に使用されています。

医学: this compoundを使用した研究は、様々な疾患に関係するP2X1受容体を標的とする治療薬の開発に貢献しています。

産業: This compoundは、工業的な用途は限られていますが、新しい薬理学的ツールやアッセイの開発において貴重です.

類似化合物との比較

MRS 2219は、P2X1受容体の選択的増強においてユニークです。 類似の化合物には、以下のものがあります。

MRS 2220: 同様の特性を持つ別のピリドキシン誘導体ですが、効力と選択性が異なります。

ピリドキサルリン酸誘導体: これらの化合物は、this compoundと構造的に類似しており、P2X受容体で様々な程度の活性を示します.

これらの化合物と比較して、this compoundは、P2X1受容体に対する高い選択性と効力で際立っており、受容体研究において貴重なツールとなっています .

特性

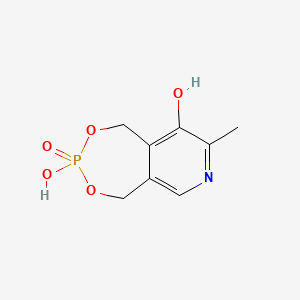

IUPAC Name |

3-hydroxy-8-methyl-3-oxo-1,5-dihydro-[1,3,2]dioxaphosphepino[5,6-c]pyridin-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5P/c1-5-8(10)7-4-14-15(11,12)13-3-6(7)2-9-5/h2,10H,3-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAJHODRYGNBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2COP(=O)(OCC2=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398248 | |

| Record name | MRS 2219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14141-47-0 | |

| Record name | MRS 2219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。